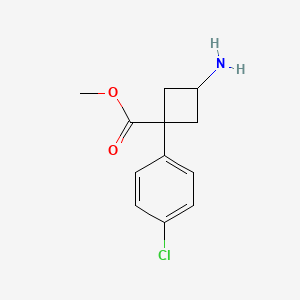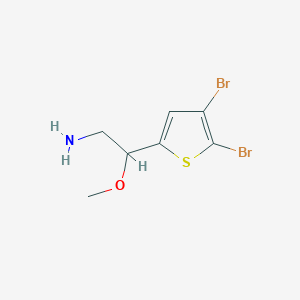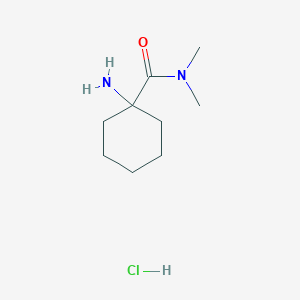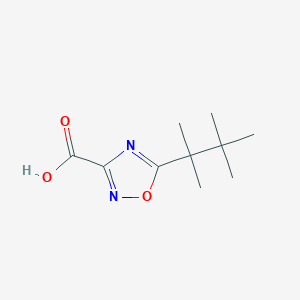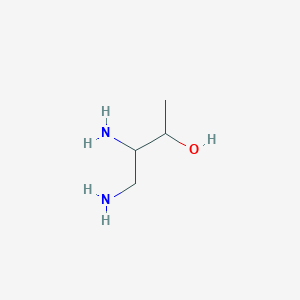
3,4-Diaminobutan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Diaminobutan-2-ol: is an organic compound with the molecular formula C4H12N2O It is a derivative of butanol, featuring two amino groups and one hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3,4-Diaminobutan-2-ol can be synthesized through several methods. One common approach involves the reduction of 3,4-dinitrobutan-2-ol using hydrogen gas in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C and pressures of 1-5 atmospheres.
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 3,4-dinitrobutan-2-ol. This process is carried out in large reactors equipped with palladium or platinum catalysts. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 3,4-Diaminobutan-2-ol can undergo oxidation reactions to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced further to form 3,4-diaminobutane. This reaction typically involves the use of reducing agents such as lithium aluminum hydride.
Substitution: The amino groups in this compound can participate in substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: 3,4-Dioxobutan-2-ol
Reduction: 3,4-Diaminobutane
Substitution: N-substituted derivatives of this compound
Wissenschaftliche Forschungsanwendungen
Chemistry: 3,4-Diaminobutan-2-ol is used as a building block in the synthesis of various organic compounds. It serves as a precursor for the preparation of heterocyclic compounds and polymers.
Biology: In biological research, this compound is utilized as a reagent for the modification of biomolecules. It can be used to introduce amino groups into peptides and proteins, facilitating the study of protein-protein interactions.
Medicine: The compound has potential applications in medicinal chemistry. It is investigated for its role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: In the industrial sector, this compound is employed in the production of specialty chemicals and materials. It is used in the manufacture of adhesives, coatings, and resins.
Wirkmechanismus
The mechanism of action of 3,4-Diaminobutan-2-ol involves its interaction with various molecular targets. The amino groups in the compound can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their structure and function. The hydroxyl group can participate in hydrogen bonding, further stabilizing these interactions. These properties make this compound a valuable tool in biochemical and pharmacological studies.
Vergleich Mit ähnlichen Verbindungen
1,4-Diaminobutane:
1,3-Diaminopropane: A shorter chain diamine with two amino groups but no hydroxyl group.
2,3-Diaminobutan-1-ol: A structural isomer with the amino and hydroxyl groups in different positions.
Uniqueness: 3,4-Diaminobutan-2-ol is unique due to the presence of both amino and hydroxyl groups on the same carbon chain. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. The hydroxyl group also enhances its solubility in water, making it more versatile for various applications.
Eigenschaften
Molekularformel |
C4H12N2O |
|---|---|
Molekulargewicht |
104.15 g/mol |
IUPAC-Name |
3,4-diaminobutan-2-ol |
InChI |
InChI=1S/C4H12N2O/c1-3(7)4(6)2-5/h3-4,7H,2,5-6H2,1H3 |
InChI-Schlüssel |
HHZAHYUACNWGAQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(CN)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


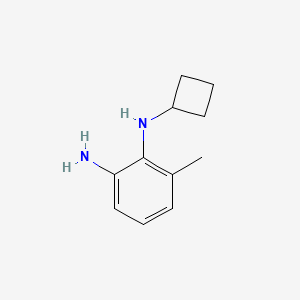

![2,3-Dimethylimidazo[2,1-B][1,3]thiazole-5-sulfonyl chloride](/img/structure/B13308809.png)
![N-[2-(Ethylamino)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B13308814.png)
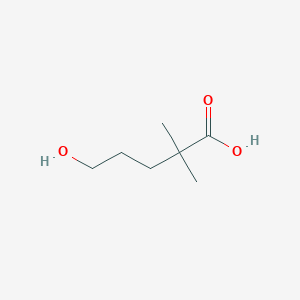

![5-[(Azetidin-1-yl)methyl]-2-bromopyridine](/img/structure/B13308837.png)
![3-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]pyrrolidin-3-ol](/img/structure/B13308839.png)

